molecular formula C19H19NO8S B15037270 (E)-3-[3,4-dimethoxy-5-(piperonylsulfamoyl)phenyl]acrylic acid

(E)-3-[3,4-dimethoxy-5-(piperonylsulfamoyl)phenyl]acrylic acid

Cat. No.: B15037270
M. Wt: 421.4 g/mol
InChI Key: LRNREMGFJGZAAJ-GQCTYLIASA-N
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Description

(2E)-3-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-4,5-DIMETHOXYPHENYL)PROP-2-ENOIC ACID is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a sulfamoyl group, and a prop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-4,5-DIMETHOXYPHENYL)PROP-2-ENOIC ACID typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and inert atmospheres to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-4,5-DIMETHOXYPHENYL)PROP-2-ENOIC ACID undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

(2E)-3-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-4,5-DIMETHOXYPHENYL)PROP-2-ENOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-3-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-4,5-DIMETHOXYPHENYL)PROP-2-ENOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with hydrophobic pockets, while the sulfamoyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-4,5-DIMETHOXYPHENYL)PROP-2-ENOIC ACID is unique due to its combination of a benzodioxole moiety, a sulfamoyl group, and a prop-2-enoic acid backbone. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds like allylamine or 2,2’-oxydiethylamine .

Properties

Molecular Formula

C19H19NO8S

Molecular Weight

421.4 g/mol

IUPAC Name

(E)-3-[3-(1,3-benzodioxol-5-ylmethylsulfamoyl)-4,5-dimethoxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C19H19NO8S/c1-25-16-7-12(4-6-18(21)22)9-17(19(16)26-2)29(23,24)20-10-13-3-5-14-15(8-13)28-11-27-14/h3-9,20H,10-11H2,1-2H3,(H,21,22)/b6-4+

InChI Key

LRNREMGFJGZAAJ-GQCTYLIASA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/C(=O)O)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)OC

Canonical SMILES

COC1=C(C(=CC(=C1)C=CC(=O)O)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)OC

Origin of Product

United States

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